molecular formula C4H6N2 B151067 1-Methylpyrazole CAS No. 930-36-9

1-Methylpyrazole

Cat. No.: B151067
CAS No.: 930-36-9
M. Wt: 82.1 g/mol
InChI Key: UQFQONCQIQEYPJ-UHFFFAOYSA-N
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Description

N-methylpyrazole is a member of the class of pyrazoles that is the 1-methyl derivative of 1H-pyrazole.

Scientific Research Applications

  • Inhibition of Alcohol Dehydrogenase : 1-Methylpyrazole, often referred to as 4-methylpyrazole in studies, is a potent inhibitor of alcohol dehydrogenase, an enzyme critical in alcohol metabolism. This inhibition has been explored in the context of treating reactions caused by disulfiram-alcohol and in managing alcohol intoxication (Lindros et al., 1981).

  • Study of Alcohol Metabolism : Research involving this compound has contributed to a deeper understanding of alcohol metabolism in humans. For instance, it has been used to study the effect on various parameters of alcohol metabolism during alcohol intoxication, revealing significant effects on ethanol elimination rates and plasma acetate levels (Sarkola et al., 2002).

  • Cytochrome P-450 Interaction : Studies show that this compound interacts with liver microsomal cytochrome P-450, influencing drug and alcohol metabolism. This interaction includes affecting the microsomal mixed-function oxidase system in several ways (Feierman & Cederbaum, 1985).

  • Application in Methanol Poisoning : this compound has been examined as a potential treatment for methanol poisoning. Its strong inhibition of alcohol oxidation and low toxicity make it a valuable tool for experimental studies and potential clinical applications in this area (Blomstrand et al., 1979).

  • Treatment for Ethylene Glycol Intoxication : There is evidence suggesting the effectiveness of this compound in treating ethylene glycol intoxication, particularly when administered early during the course of poisoning (Baud et al., 1986).

  • Tautomerism Studies : Research on this compound has also contributed to the understanding of tautomerism, a form of isomerism, particularly in the context of 3(5)-methylpyrazole and its cations (Catalán et al., 1989).

  • Corrosion Inhibition : Bipyrazolic compounds, including those related to this compound, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research extends the application of this compound derivatives beyond biological systems (Chetouani et al., 2005).

Safety and Hazards

1-Methylpyrazole causes skin irritation and serious eye irritation. It is also a flammable liquid and vapor . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

Pyrazole-containing compounds, including 1-Methylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

1-Methylpyrazole interacts with various biomolecules in biochemical reactions. It’s known to be involved in the metabolism of certain drugs, such as acetaminophen . The compound is metabolized by cytochrome P450 2E1 (CYP2E1), an enzyme that plays a crucial role in drug metabolism .

Cellular Effects

The cellular effects of this compound are largely tied to its role in drug metabolism. For instance, its interaction with CYP2E1 can influence the metabolism of drugs like acetaminophen, potentially affecting cellular processes related to drug metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with enzymes like CYP2E1. It’s metabolized by CYP2E1 to produce a hepatotoxic metabolite in the case of acetaminophen metabolism . This interaction can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Its role in drug metabolism suggests that its effects could vary based on factors like dosage and duration of exposure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that compounds like this compound can have varying effects at different dosages . For instance, the related compound 4-methylpyrazole is used as an antidote for methanol and ethylene glycol poisoning in dogs .

Metabolic Pathways

This compound is involved in metabolic pathways related to drug metabolism. Specifically, it’s a substrate for the enzyme CYP2E1, which plays a key role in the metabolism of various drugs .

Subcellular Localization

Given its involvement in drug metabolism, it’s likely to be found in the cytosol where CYP2E1 and other drug-metabolizing enzymes are located .

Properties

IUPAC Name

1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFQONCQIQEYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239231
Record name 1H-Pyrazole, 1-methyl-
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Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1H-Pyrazole, 1-methyl- 
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Vapor Pressure

17.1 [mmHg]
Record name 1H-Pyrazole, 1-methyl- 
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

930-36-9
Record name 1-Methyl-1H-pyrazole
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Record name 1H-Pyrazole, 1-methyl-
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Record name 1H-Pyrazole, 1-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-methylpyrazole?

A1: this compound has a molecular formula of C4H6N2 and a molecular weight of 82.106 g/mol.

Q2: How can the proton magnetic resonance (PMR) spectrum of this compound be assigned?

A2: The multiplets in the PMR spectrum of this compound can be assigned by synthesizing and using 5-deutero-1-methylpyrazole as a reference. []

Q3: What are the characteristic spectroscopic features of this compound and its derivatives?

A3: this compound and its derivatives exhibit characteristic peaks in their 1H and 19F NMR spectra, which can be used to differentiate between the 3-, 4-, and 5-fluoro isomers. [] This is particularly useful for understanding regioselectivity in reactions involving these compounds.

Q4: How does the regioselectivity of lithiation differ under kinetic versus thermodynamic control in this compound?

A4: Under kinetic control, reaction of this compound with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) followed by quenching with monodeuteromethanol (CH3OD) results in functionalization at the methyl group. In contrast, under thermodynamic control, functionalization occurs at the 5-position of the pyrazole ring. [] This selectivity can be predicted by considering both density functional theory (DFT) calculations and solvent effects.

Q5: What is a significant application of this compound in organic synthesis?

A5: this compound serves as a key building block in the synthesis of diverse heterocyclic compounds. For example, it's a starting material for preparing the novel pyrazolo[3,4-d][1,3]diazepine ring system. This involves a multistep synthesis starting with the conversion of 5-amino-4-cyano-1-methylpyrazole to 5-amino-1-methylpyrazole-4-carboxaldehyde. []

Q6: How can this compound be directly arylated?

A6: this compound undergoes palladium-catalyzed direct arylation with aryl bromides. This reaction typically yields a mixture of 4- and 5-substituted products, with the 5-arylated product often being favored. The reaction's selectivity and yield are influenced by factors like catalyst loading, solvent, and the electronic and steric properties of the aryl bromide. [, ]

Q7: Can you provide an example of a regioselective halogenation reaction in this compound derivatives?

A7: The reaction of 5-(trimethylsilyl)-1-methylpyrazole with bromine or iodine monochloride (ICl) results in regioselective halodesilylation at the 4-position. This regioselectivity can be explained by the electrophilic substitution reactivity of this compound and the ipso-directing effect of the trimethylsilyl (Me3Si) group. []

Q8: How can pyrazoles be synthesized using 1,2-dimethylpyrazolium salts?

A8: 1,2-Dimethylpyrazolium salts can be efficiently converted to 1-methylpyrazoles via demethylation using piperidine or 3-methylpiperidine at temperatures above 106 °C. This method proves particularly useful for synthesizing 3- and 5-substituted aminopyrazoles, which are challenging to obtain through alternative synthetic routes. []

Q9: What is a notable use of this compound derivatives in medicinal chemistry?

A9: Derivatives of this compound, specifically hybrid acetogenins incorporating the this compound moiety, have shown potential as anticancer agents. The nitrogen atom at the 2′-position of the linker moiety in these hybrid molecules is crucial for their anticancer activity. Notably, a this compound-5-sulfonamide analog exhibited promising growth inhibition against the NCI-H23 human lung cancer cell line in xenograft mouse models without significant toxicity. []

Q10: What is the role of this compound derivatives in agricultural chemistry?

A10: this compound derivatives, particularly those containing the pyrazole-5-sulfonamide moiety, exhibit potent herbicidal activity. A prime example is pyrazosulfuron-ethyl, a compound developed for use in rice paddy fields. It effectively controls a broad spectrum of weeds, including perennial weeds, at low application rates (20–30 g/ha) without harming the rice crop. []

Q11: Has this compound been explored in the development of battery electrolytes?

A11: Yes, this compound-based magnesium electrolytes have shown promise for rechargeable magnesium batteries. For example, a solution of this compound-phenylmagnesium chloride (PhMgCl) in THF exhibits an anodic stability up to 2.4 V (vs. Mg/Mg2+) on stainless steel electrodes and good reversibility for magnesium deposition and dissolution. []

Q12: What is known about the metabolism of compounds containing the this compound moiety?

A12: Studies on brepocitinib, a Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) inhibitor containing a this compound moiety, provide insights into the metabolic fate of such compounds. A major metabolic pathway involves oxidation of the N-methylpyrazole ring, leading to the formation of metabolites like M1 (5'-hydroxybrepocitinib). Notably, M1 demonstrates instability in human plasma and phosphate buffer, undergoing chemical oxidation with cleavage of the 5-hydroxy-1-methylpyrazole group to yield the aminopyrimidine metabolite M2. []

Q13: Are there analytical challenges associated with this compound-containing compounds?

A13: The instability of certain metabolites, such as the oxidative metabolite M1 of brepocitinib, presents analytical challenges. M1's propensity to degrade in biological matrices necessitates careful method development and validation to ensure accurate quantification and interpretation of pharmacokinetic data. []

Q14: What is known about the environmental fate and impact of this compound derivatives, particularly herbicides?

A14: Research on the herbicide pyrazosulfuron-ethyl has explored its impact on the aquatic weed Eleocharis kuroguwai Ohwi. Studies have examined the influence of emergence depth on the weed's response to the herbicide, highlighting the importance of understanding the ecological factors that affect herbicide efficacy and potential environmental consequences. []

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